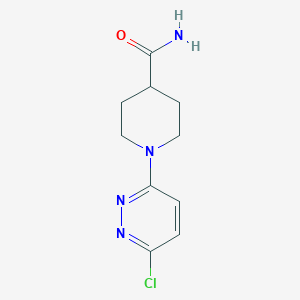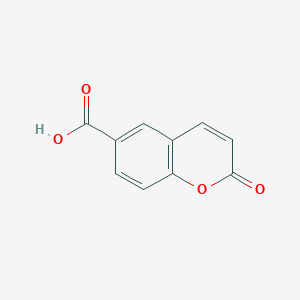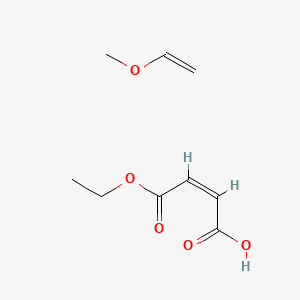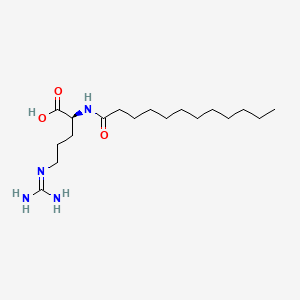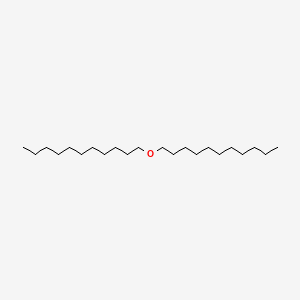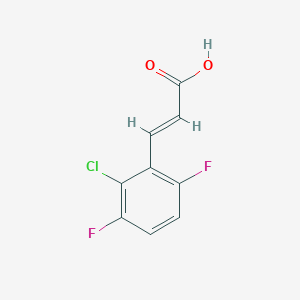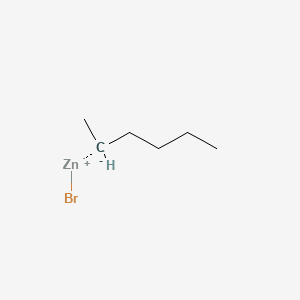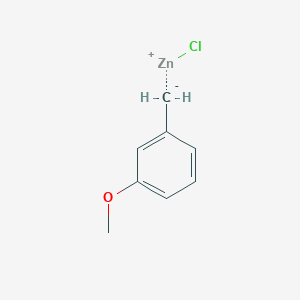
(R)-3-Hydroxy-gamma-butyrolactone
Übersicht
Beschreibung
(R)-3-Hydroxy-gamma-butyrolactone (3-HBL) is an important organic compound that is used in a variety of applications in the fields of chemistry, biology, and medicine. It is a colorless, odorless, and slightly viscous liquid with a boiling point of 97°C and a melting point of -17°C. 3-HBL is a chiral molecule, meaning it has two stereoisomers, (R)-3-HBL and (S)-3-HBL, which can be used for different purposes.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
Gamma-butyrolactone derivatives like ®-4-Hydroxydihydrofuran-2(3H)-one have been studied for their potential pharmacological activities. For instance, some derivatives have shown protective effects against cytotoxicity in cell models, which could be beneficial in developing treatments for neurodegenerative diseases .
Agricultural Chemistry
Compounds such as strigol , which feature chiral γ-butenolide and γ-butyrolactone structures, are known to influence plant growth and development. They can trigger seed germination and affect plant shoot branching, making them significant in agricultural research .
Synthetic Chemistry
The asymmetric synthesis of butenolides and butyrolactones is a critical area of research in synthetic chemistry. These compounds are essential for creating diverse molecules with potential applications in various fields, including pharmaceuticals and materials science .
Material Science
Gamma-butyrolactone derivatives are also explored in material science for creating functional polymers and polymeric materials. These materials can have applications ranging from cell culturing to tissue engineering due to their non-cytotoxic properties .
Medicinal Chemistry
The structural diversity of gamma-butyrolactone derivatives allows for the exploration of new medicinal compounds with potential therapeutic effects, such as anti-inflammatory properties .
Each of these fields leverages the unique chemical properties of ®-4-Hydroxydihydrofuran-2(3H)-one to advance scientific knowledge and develop new technologies or treatments.
Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones Functional Polymers and Polymeric Materials From Renewable Resources A Review of the Pharmacological Activities and Recent Synthetic Developments γ- and δ-lactones as fumarate esters analogues
Eigenschaften
IUPAC Name |
(4R)-4-hydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-4(6)7-2-3/h3,5H,1-2H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDDLSHBRSNCBV-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Hydroxydihydrofuran-2(3H)-one | |
CAS RN |
58081-05-3 | |
| Record name | 3-Hydroxybutyrolactone, (3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058081053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-HYDROXYBUTYROLACTONE, (3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B1M965970 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (R)-3-Hydroxy-gamma-butyrolactone in pharmaceutical synthesis?
A1: (R)-3-Hydroxy-gamma-butyrolactone is a crucial chiral building block in the synthesis of various biologically active compounds. One prominent example is its use in producing (R)-3-acyloxy-5-halobutyric acid, a key intermediate in the synthesis of L-carnitine []. L-carnitine is a naturally occurring compound essential for fatty acid metabolism and has various therapeutic applications.
Q2: How can (R)-3-Hydroxy-gamma-butyrolactone be obtained with high optical purity?
A2: One method involves the microbial resolution of racemic 4-chloro-3-hydroxybutyrate (CHB) using a hydrolase enzyme from Rhizobium sp. DS-S-51 []. This bacterium selectively hydrolyzes (R)-CHB to (R)-3-hydroxy-gamma-butyrolactone, leaving behind (S)-CHB with high optical purity. This enzymatic resolution offers a sustainable and efficient approach for obtaining enantiomerically pure (R)-3-Hydroxy-gamma-butyrolactone.
Q3: Can the efficiency of this enzymatic resolution be improved?
A3: Yes, the gene encoding the CHB hydrolase from Rhizobium sp. DS-S-51 has been successfully cloned and expressed in Escherichia coli JM109 []. This recombinant strain exhibits significantly higher hydrolytic activity compared to the wild-type bacterium, enabling a faster and more efficient resolution process. Additionally, the recombinant strain tolerates higher substrate concentrations, further enhancing its industrial applicability.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



